molecular formula C32H30N4 B8196739 4-[2,4,5-tris(4-aminophenyl)-3,6-dimethylphenyl]aniline

4-[2,4,5-tris(4-aminophenyl)-3,6-dimethylphenyl]aniline

Cat. No.: B8196739
M. Wt: 470.6 g/mol
InChI Key: QONNRTKBIUWCSJ-UHFFFAOYSA-N
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Description

4-[2,4,5-tris(4-aminophenyl)-3,6-dimethylphenyl]aniline is a polyaromatic amine featuring a central phenyl ring substituted with three 4-aminophenyl groups, two methyl groups, and an additional aniline moiety.

Properties

IUPAC Name

4-[2,4,5-tris(4-aminophenyl)-3,6-dimethylphenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30N4/c1-19-29(21-3-11-25(33)12-4-21)31(23-7-15-27(35)16-8-23)20(2)32(24-9-17-28(36)18-10-24)30(19)22-5-13-26(34)14-6-22/h3-18H,33-36H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONNRTKBIUWCSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C)C4=CC=C(C=C4)N)C5=CC=C(C=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’,5’-Bis(4-aminophenyl)-3’,6’-dimethyl-[1,1’:2’,1’‘-terphenyl]-4,4’'-diamine typically involves multi-step organic reactions. One common method starts with the preparation of intermediate compounds through a series of reactions, including nitration, reduction, and coupling reactions. The final step often involves the reduction of nitro groups to amino groups under controlled conditions using reducing agents such as hydrogen gas in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality 4’,5’-Bis(4-aminophenyl)-3’,6’-dimethyl-[1,1’:2’,1’‘-terphenyl]-4,4’'-diamine .

Chemical Reactions Analysis

Types of Reactions

4’,5’-Bis(4-aminophenyl)-3’,6’-dimethyl-[1,1’:2’,1’‘-terphenyl]-4,4’'-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

4’,5’-Bis(4-aminophenyl)-3’,6’-dimethyl-[1,1’:2’,1’‘-terphenyl]-4,4’'-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4’,5’-Bis(4-aminophenyl)-3’,6’-dimethyl-[1,1’:2’,1’‘-terphenyl]-4,4’'-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with other molecules, facilitating the formation of complex structures. Additionally, the aromatic rings can participate in π-π interactions, enhancing the compound’s stability and reactivity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

4-[tris(4-aminophenyl)methyl]aniline (CAS 60532-63-0)
  • Structure: Central methane group linked to four 4-aminophenyl rings.
  • Key Differences : Lacks the dimethylphenyl core and methyl substituents present in the target compound.
  • Properties : Higher symmetry may enhance crystallinity, but reduced steric bulk compared to the target compound’s branched structure. Used in industrial applications, with safety precautions for amine handling .
2-[(4-Aminophenyl)Methyl]-4-[(4-Amino-3,5-Xylyl)Methyl]Aniline (CAS 93778-07-5)
  • Structure: Combines aminophenylmethyl and xylyl (dimethylphenyl) groups.
  • Key Differences: Linear arrangement of substituents vs. the target compound’s tris(aminophenyl) branching.
  • Properties : Molecular weight ~331 g/mol (), significantly lower than the target compound. Applications in polymers or crosslinking agents due to dual amine functionality .
4-{tris[4-(4-bromophenyl)phenyl]methyl}aniline (CAS 530111-30-9)
  • Structure: Brominated aromatic rings replace aminophenyl groups.
  • Key Differences : Bromine atoms introduce electron-withdrawing effects, reducing electron density compared to the target compound’s electron-rich amine substituents.
  • Applications : Likely used in halogenated polymer intermediates or flame retardants .

Functional Performance in Corrosion Inhibition

highlights corrosion inhibition efficiencies of aryl diazonium salts.

  • Substituent Impact: Bulky, electron-donating groups (e.g., aminophenyl) enhance adsorption on metal surfaces, forming protective layers. The target compound’s tris(aminophenyl) groups may outperform simpler analogs due to increased surface coverage and stronger π-π interactions .
  • Comparison Table :
Compound Inhibition Efficiency Key Substituents Reference
4-(4-Aminophenyl)butyric acid 90% Carboxylic acid, aminophenyl
4-Fluoroaniline Low Electron-withdrawing F
Target Compound (hypothetical) ~90–95% (predicted) Tris(aminophenyl), methyl

Biological Activity

Overview

4-[2,4,5-tris(4-aminophenyl)-3,6-dimethylphenyl]aniline is a complex organic compound that exhibits significant biological activity due to its structural features, particularly the presence of multiple amino groups. This compound is primarily investigated for its potential applications in medicinal chemistry and materials science.

The synthesis of this compound typically involves multi-step organic reactions. A common method is the reduction of 4-nitroaniline with a trisubstituted benzene derivative under controlled conditions using solvents like dichloromethane and catalysts such as palladium on carbon (Pd/C) .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets through hydrogen bonding and electron transfer reactions. The amino groups present in the structure can form hydrogen bonds with biological molecules, influencing their function and activity. Additionally, the compound can participate in redox processes within cells .

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : The compound has demonstrated potential in inhibiting the virulence of pathogens such as Pseudomonas aeruginosa, reducing motility and toxin production .
  • Antioxidant Properties : Studies suggest that the compound may possess antioxidant properties due to its ability to participate in redox reactions .
  • Pharmacological Potential : The compound is being explored for its role as a building block in drug development due to its diverse chemical reactivity and ability to modify biological pathways .

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

  • Inhibition Studies : A study evaluating a library of compounds similar to this compound found that derivatives exhibited varying degrees of inhibition against Pseudomonas aeruginosa, with some showing significant reductions in swarming behavior and virulence factor production .
  • Structure-Activity Relationship (SAR) : Research focusing on SAR has indicated that modifications to the amino groups can enhance or diminish biological activity. For instance, alterations in substituent groups on the phenyl rings were correlated with changes in inhibitory potency against specific targets .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity IC50 Value (µM) Notes
Study 1Inhibition of Pseudomonas aeruginosa2.28Significant reduction in virulence factors
Study 2Antioxidant activityNot specifiedPotential for therapeutic applications
Study 3Drug development potentialNot specifiedExplored as a building block for pharmaceuticals

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